molecular formula C21H23N3O3S B2892784 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine CAS No. 1775400-85-5

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine

Cat. No.: B2892784
CAS No.: 1775400-85-5
M. Wt: 397.49
InChI Key: DQDCVSCKWIXTQC-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, a thienylacetyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine typically involves multiple steps, starting from readily available starting materialsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-18-4-2-17(3-5-18)21-22-19(27-23-21)12-15-6-9-24(10-7-15)20(25)13-16-8-11-28-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDCVSCKWIXTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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